1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
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Description
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, commonly referred to as DCMDB, is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless, crystalline solid with a molecular formula of C8H7Cl2O2. Its chemical structure consists of a benzene ring with two chlorine atoms, one oxygen atom and one methyl group. DCMDB is used in a variety of scientific applications, including analytical chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Detection of Biothiols
This compound is used as a reactant for the preparation of a ratiometric fluorescent probe. This probe is specifically designed for the detection of cysteine over other biothiols such as homocysteine and glutathione. The precise detection of these biothiols has significant implications in various biological processes and diseases .
Synthesis of Kinase Inhibitors
It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This kinase plays a crucial role in calcium signaling pathways, and its inhibitors are valuable for studying cellular processes and potential therapeutic applications .
Development of S1 Receptor Ligands
The compound is utilized in the preparation of fluorinated spirobenzofuran piperidines, which act as ligands for the s1 receptor. These ligands can be important for neurological research and have potential therapeutic benefits .
Antitumor Agent Synthesis
It is involved in the synthesis of antitumor agents, contributing to the development of new cancer treatments. The specific mechanisms and targets of these agents can vary, but they all aim to inhibit or kill cancer cells .
Indole Derivative Synthesis
This chemical is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in pharmaceuticals and agrochemicals due to their diverse biological activities .
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWDYBHXBQDFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374172 |
Source
|
Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
842123-98-2 |
Source
|
Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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